5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]-
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Overview
Description
N-(2-Aminoethyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide is a complex organic compound that features a combination of isoquinoline, sulfonamide, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide likely involves multiple steps:
Formation of Isoquinoline Derivative: Starting with isoquinoline, sulfonation can be achieved using reagents like chlorosulfonic acid to introduce the sulfonamide group.
Thiophene Introduction: The thiophene moiety can be introduced via a Friedel-Crafts acylation reaction, using thiophene and an appropriate acyl chloride.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions could occur at the aminoethyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Aminoethyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential as a ligand in biochemical assays.
Medicine: Possible therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The isoquinoline and sulfonamide groups are known to interact with various biological molecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide: Similar structure but with a phenyl group instead of thiophene.
N-(2-Aminoethyl)-N-(2-(furan-2-yl)ethyl)isoquinoline-5-sulfonamide: Similar structure but with a furan group instead of thiophene.
Uniqueness
The presence of the thiophene moiety in N-(2-Aminoethyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide may confer unique electronic properties, potentially enhancing its reactivity or binding affinity in biological systems.
Properties
CAS No. |
651307-18-5 |
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Molecular Formula |
C17H19N3O2S2 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N-(2-thiophen-2-ylethyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C17H19N3O2S2/c18-8-11-20(10-7-15-4-2-12-23-15)24(21,22)17-5-1-3-14-13-19-9-6-16(14)17/h1-6,9,12-13H,7-8,10-11,18H2 |
InChI Key |
FQLGBXUANVGICN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCC3=CC=CS3)CCN |
Origin of Product |
United States |
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